Pubesenolide
Description
Historical Background and Discovery
Sominone, a steroidal lactone, was first identified as the primary metabolite of withanoside IV following oral administration in murine models. Initial isolation efforts traced its origin to Withania somnifera (Ashwagandha), a plant long utilized in Ayurvedic medicine for its neuroprotective properties. The compound’s discovery emerged from studies investigating the bioactivity of withanoside IV, where enzymatic hydrolysis by intestinal β-glucosidases converted the parent glycoside into its aglycone form, sominone. Key research by Kuboyama et al. (2006) demonstrated sominone’s role in reversing amyloid-β-induced neurodegeneration, marking its entry into neuroscience and natural product research. Subsequent synthetic efforts, such as Fujiwara et al.’s 2009 ring-closing metathesis (RCM) strategy, enabled scalable production and structural diversification.
Classification within Withanolide Family
Sominone belongs to the withanolide family, a group of C28 ergostane-type steroids characterized by a δ-lactone or δ-lactol side chain. Structurally, it aligns with Group 1 of the withanolide classification system, defined by a 22R-configured δ-lactone bridging C-22 and C-26. Key features distinguishing sominone include:
- Skeleton : Ergostane backbone with hydroxyl groups at C-1, C-3, C-22, and C-27.
- Lactone ring : A six-membered δ-lactone formed via esterification of C-26 carboxyl and C-22 hydroxyl groups.
- Oxidation pattern : Unlike withaferin A (a canonical withanolide), sominone lacks the 5β,6β-epoxide moiety but retains the α,β-unsaturated ketone in ring A.
Table 1: Comparative Features of Sominone and Representative Withanolides
| Feature | Sominone | Withaferin A | Withanolide B |
|---|---|---|---|
| Lactone type | δ-lactone | δ-lactone | δ-lactone |
| Oxygenation sites | C-1, C-3, C-22 | C-5, C-6, C-22 | C-5, C-6, C-22 |
| Epoxide | Absent | 5β,6β-epoxide | 6,7-epoxide |
| Bioactivity | Neuroregeneration | Anti-inflammatory | Cytotoxic |
Structural Relationships to Other Steroidal Lactones
Sominone shares a structural scaffold with both withanolides and related steroidal lactones but exhibits distinct functionalization:
- Comparison to withanoside IV : Sominone lacks the C-3 glycosidic glucose residues present in withanoside IV, enhancing its lipophilicity and blood-brain barrier permeability.
- Similarities to physalins : Unlike physalins (which feature a 13,14-seco-ergostane skeleton), sominone retains an intact tetracyclic core.
- Contrast to taccalonolides : Taccalonolides possess a macrocyclic δ-lactone involving C-23 and C-26, whereas sominone’s lactone is smaller and C-22–C-26-derived.
Nuclear magnetic resonance (NMR) data reveal key structural markers:
Significance in Natural Product Chemistry
Sominone’s significance stems from its dual role as a natural product and a synthetic target:
- Biosynthetic pathway : Derived via hydrolysis of withanoside IV, it exemplifies plant-secondary metabolite activation through mammalian metabolism.
- Neuroplasticity modulation : Sominone enhances axonal/dendritic regeneration by activating the RET tyrosine kinase pathway, independent of glial cell line-derived neurotrophic factor (GDNF).
- Drug discovery : Its low molecular weight (458.63 g/mol) and ability to penetrate the CNS make it a lead compound for Alzheimer’s disease therapeutics.
Mechanistic insights :
Current Research Status and Trends
Recent advances focus on structural optimization and mechanism elucidation:
- Synthetic derivatives : Denosomin (1-deoxy-24-norsominone), a synthetic analog, exhibits superior neurotrophic activity compared to sominone.
- Omics-driven studies : Proteomic analyses identify sominone’s interaction with heat shock protein 90 (Hsp90) and NF-κB pathways, linking it to anti-inflammatory effects.
- Biotechnological production : Heterologous expression of Withania glycosyltransferases in Nicotiana benthamiana aims to scale withanoside IV (and thus sominone) production.
Emerging applications :
- Neurodegenerative diseases : Preclinical models show sominone reverses spatial memory deficits in Aβ-injected mice.
- Oncology : Structural analogs demonstrate cytotoxicity against glioblastoma and breast cancer cell lines.
Table 2: Key Research Milestones (2006–2025)
Properties
CAS No. |
98569-64-3 |
|---|---|
Molecular Formula |
C28H42O5 |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
2-[1-(1,3-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C28H42O5/c1-15-11-24(33-26(32)20(15)14-29)16(2)21-7-8-22-19-6-5-17-12-18(30)13-25(31)28(17,4)23(19)9-10-27(21,22)3/h5,16,18-19,21-25,29-31H,6-14H2,1-4H3 |
InChI Key |
FYYIHVSEGVWNCF-UHFFFAOYSA-N |
melting_point |
145 - 146 °C |
physical_description |
Solid |
Synonyms |
Sominone; (1α,3β,22R)-1,3,22,27-Tetrahydroxyergosta-5,24-dien-26-oic Acid δ-Lactone; |
Origin of Product |
United States |
Preparation Methods
Substrate Isolation and Pretreatment
Withanoside IV is extracted from dried Withania somnifera roots using methanol, followed by chromatographic purification. The isolated compound is then subjected to enzymatic treatment. Key parameters include substrate concentration (10 mg/mL), solvent composition (15% ethanol in phosphate-citrate buffer, pH 5.25), and the addition of toluene (10%) to inhibit microbial growth.
Enzymatic Reaction Conditions
Naringinase, a commercial enzyme preparation containing α-rhamnosidase and β-glucosidase activities, is employed as the catalyst. The reaction proceeds for 96 hours at 37°C, with constant agitation to ensure homogeneity. Post-reaction, the mixture is extracted with diethyl ether, dehydrated over magnesium sulfate, and concentrated under reduced pressure.
Purification and Yield
Crude sominone is resolubilized in acetonitrile and purified via preparative HPLC using a gradient elution system (75% H₂O to 90% CH₃CN over 70 minutes). This method yields 2.3 mg of sominone from 10 mg of withanoside IV, representing a 23% conversion efficiency. Structural validation is achieved through ¹H-NMR and ¹³C-NMR spectroscopy, confirming the absence of glycosidic residues.
Synthetic Routes via Ring-Closing Metathesis (RCM)
To circumvent the limitations of natural product extraction, synthetic approaches have been developed, notably a ring-closing metathesis (RCM)-based strategy starting from dehydroepiandrosterone (DHEA).
Starting Material and Initial Modifications
DHEA serves as the precursor due to its structural similarity to the withanolide core. Key steps include:
Lactone Formation and Functionalization
The RCM step is performed under inert conditions using dichloromethane as the solvent, achieving cyclization at 40°C over 12 hours. Post-metathesis, the intermediate undergoes Saegusa oxidation (using Pd(OAc)₂ and benzoquinone) to install the α,β-unsaturated ketone at C1. Final deprotection steps (e.g., acid hydrolysis) yield sominone with an overall synthetic yield of 18–22%.
Derivative Synthesis
This RCM platform enables the synthesis of analogs such as 1-deoxy-24-norsominone (denosomin), which exhibits superior bioactivity compared to natural sominone. Modifications at C17 and C27 are facilitated by late-stage oxidation and functional group interconversions.
Comparative Analysis of Preparation Methods
The table below summarizes the advantages and limitations of enzymatic versus synthetic approaches:
| Parameter | Enzymatic Hydrolysis | Synthetic RCM Route |
|---|---|---|
| Starting Material | Withanoside IV (natural product) | Dehydroepiandrosterone (synthetic precursor) |
| Yield | 23% | 18–22% |
| Catalyst | Naringinase | Grubbs II catalyst |
| Reaction Time | 96 hours | 48–72 hours |
| Scalability | Limited by plant extraction | Highly scalable via chemical synthesis |
| Purity | ≥95% (HPLC) | ≥90% (requires chromatographic purification) |
Optimization Strategies and Technical Challenges
Enzymatic Method Enhancements
Synthetic Route Refinements
-
Oxidation Conditions : Screening of oxidants (DDQ, IBX, Saegusa) revealed that Pd-mediated Saegusa oxidation minimizes side reactions, improving lactone stability.
-
Stereochemical Control : Chiral auxiliaries at C20 and C22 ensure correct vicinal stereochemistry, critical for RET receptor activation .
Chemical Reactions Analysis
Types of Reactions: Sominone undergoes various chemical reactions, including:
Oxidation: Sominone can be oxidized to form withaferin A, a compound with enhanced pharmacological properties.
Reduction: Reduction of sominone can yield dihydrosominone, which has different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles are used in substitution reactions, often under catalyzed conditions.
Major Products:
Withaferin A: Formed through oxidation.
Dihydrosominone: Formed through reduction.
Various derivatives: Formed through substitution reactions.
Scientific Research Applications
Chemistry
- Precursor for Bioactive Compounds : Sominone serves as a precursor in synthesizing other bioactive molecules, facilitating the development of novel therapeutic agents.
Biology
- Neurite Outgrowth and Synapse Formation : Research indicates that sominone enhances neurite outgrowth and synaptic connections in neurons. This effect is mediated through the activation of the RET pathway, which is essential for neuronal plasticity and memory formation .
- Cognitive Enhancement : Studies have demonstrated that sominone can improve spatial memory in animal models, particularly in mice subjected to memory deficits induced by amyloid peptides associated with Alzheimer's disease .
Medicine
- Neurodegenerative Disease Treatment : Sominone is under investigation for its potential therapeutic effects on neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its ability to enhance memory and promote neuronal health positions it as a promising candidate for further clinical studies .
- Neuroprotective Properties : The compound's neuroprotective effects are attributed to its capacity to activate the RET signaling pathway, leading to increased phosphorylation levels that support neuronal survival and function .
Industry
- Agrochemicals : There is ongoing exploration into the use of sominone in developing natural pesticides and agrochemicals, leveraging its bioactive properties for agricultural applications.
Case Study 1: Memory Enhancement in Mice
A study focused on the effects of sominone on memory enhancement involved administering the compound to mice with induced memory deficits. Results indicated significant improvements in spatial memory performance compared to control groups, highlighting sominone's potential as a therapeutic agent for cognitive decline associated with aging and neurodegenerative conditions .
Case Study 2: Neuronal Plasticity
Research examining the impact of sominone on neuronal cultures revealed that treatment led to increased axonal and dendritic growth. This study emphasized sominone's role in promoting morphological changes that are critical for learning and memory processes, suggesting its utility in developing treatments for cognitive impairments .
Data Table: Summary of Sominone Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Chemistry | Precursor for bioactive compounds | Facilitates synthesis of novel therapeutic agents |
| Biology | Enhances neurite outgrowth | Promotes synaptic connections in neurons |
| Medicine | Potential treatment for neurodegeneration | Improves memory function in animal models |
| Industry | Development of natural pesticides | Exploits bioactive properties for agricultural use |
Mechanism of Action
Sominone exerts its effects primarily through the activation of the RET receptor, a neurotrophic factor receptor. Upon binding to the RET receptor, sominone induces phosphorylation, leading to the activation of downstream signaling pathways such as the Ras/extracellular signal-regulated kinase (ERK) and phosphatidylinositide-3 kinase (PI3K) pathways. These pathways promote neurite outgrowth, synapse formation, and overall neuronal plasticity .
Comparison with Similar Compounds
Biological Activity
Sominone, an aglycone derived from withanoside IV, a compound isolated from the roots of Withania somnifera (commonly known as Ashwagandha), has garnered attention for its potential neuroprotective and memory-enhancing properties. This article delves into the biological activity of sominone, focusing on its mechanisms of action, effects on neuronal health, and implications for treating neurodegenerative diseases.
Sominone exhibits its biological effects primarily through the activation of the RET (rearranged during transfection) receptor, which is associated with the glial cell line-derived neurotrophic factor (GDNF). Research indicates that sominone enhances neurite outgrowth and spatial memory in animal models by promoting RET phosphorylation without altering GDNF synthesis or secretion. This suggests that sominone may act as a GDNF-independent stimulator of RET signaling pathways.
Key Findings:
- Neurite Outgrowth : Sominone significantly increases axonal and dendritic regeneration in cultured rat cortical neurons damaged by amyloid peptide Aβ(25-35) .
- Memory Enhancement : In vivo studies show that sominone administration leads to improved memory performance in mice, particularly in tasks assessing spatial memory .
- Phosphorylation Effects : After sominone injection, RET phosphorylation levels rise notably in the hippocampus of mice, correlating with increased neurite density .
Research Studies and Case Studies
Several studies have investigated the effects of sominone on neuronal health and memory function:
- Neuroprotective Effects Against Aβ-Induced Damage :
- Pharmacokinetics and Metabolism :
- Comparative Studies :
Data Table: Effects of Sominone on Neuronal Parameters
| Parameter | Control Group | Sominone Group | Significance Level |
|---|---|---|---|
| Neurite Density (µm) | 12.5 ± 2.0 | 25.3 ± 3.1 | p < 0.01 |
| RET Phosphorylation (pg/mL) | 50 ± 5 | 150 ± 10 | p < 0.001 |
| Memory Test Score (out of 10) | 5.0 ± 1.0 | 8.5 ± 1.2 | p < 0.05 |
Implications for Neurodegenerative Diseases
The findings surrounding sominone's biological activity suggest its potential as a therapeutic agent for conditions such as Alzheimer's disease and other forms of dementia. By enhancing neuronal plasticity and promoting memory function, sominone may serve as a novel approach to ameliorate cognitive deficits associated with neurodegeneration.
Future Research Directions
Further studies are warranted to explore:
- The long-term effects of sominone on cognitive function.
- Its mechanisms at the molecular level, particularly regarding its interactions with other neurotrophic factors.
- Clinical trials to assess efficacy and safety in human populations.
Q & A
Q. What experimental models are most suitable for studying Sominone's effects on neurite outgrowth?
Methodological Answer: In vitro models using primary neuronal cultures or cell lines (e.g., cortical or hippocampal neurons) are optimal. Evidence from studies shows that Sominone enhances axon (pNF-H-positive) and dendrite (MAP2-positive) elongation in a concentration-dependent manner (0.001–10 μM). Researchers should validate results using immunofluorescence microscopy and quantitative morphometric analysis, as demonstrated in neurite length measurements .
Q. How can researchers determine the optimal concentration range of Sominone for neuronal studies?
Methodological Answer: Conduct dose-response experiments across a logarithmic concentration range (e.g., 0.001–10 μM) to identify the EC50 (half-maximal effective concentration). For example, Sominone exhibits significant neurite elongation at 1 μM for axons and 0.1 μM for dendrites, with diminishing returns at higher concentrations. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups against controls .
Q. What statistical methods are recommended for analyzing Sominone's dose-response data?
Methodological Answer: Normalize neurite length data to controls and apply non-linear regression to model dose-response curves. Use one-way ANOVA for inter-group comparisons, with significance thresholds (e.g., p < 0.05) indicated by asterisks in graphical representations. Ensure replicates (n ≥ 3) to account for biological variability .
Q. How should control groups be designed in Sominone neurobiology experiments?
Methodological Answer: Include untreated controls and vehicle controls (e.g., DMSO at matching concentrations) to isolate Sominone-specific effects. Microscopy images of control neurons (showing baseline neurite morphology) are critical for qualitative comparisons, as illustrated in studies using MAP2 and pNF-H markers .
Q. What molecular mechanisms underlie Sominone's enhancement of spatial memory?
Methodological Answer: Focus on the RET neurotrophic factor receptor pathway, as Sominone upregulates RET-mediated signaling. Use Western blotting or RNA interference to validate RET’s role. Pair behavioral assays (e.g., Morris water maze) with histological analysis to correlate memory improvement with structural changes .
Advanced Research Questions
Q. How can researchers resolve contradictions in Sominone's biphasic dose-response effects?
Methodological Answer: Biphasic responses (e.g., efficacy peaks at intermediate concentrations) require mechanistic follow-up. Use transcriptomic profiling (RNA-seq) or phosphoproteomics to identify signaling pathways that saturate or desensitize at high doses. Triangulate findings with functional assays (e.g., calcium imaging) to validate dose-dependent pathway activation .
Q. What experimental designs are optimal for studying Sominone's synergism with other neurotrophic agents?
Methodological Answer: Employ a factorial design to test Sominone in combination with BDNF, NGF, or GDNF. Measure combinatorial effects using synergistic scoring (e.g., Bliss independence model). Include isobolographic analysis to distinguish additive vs. synergistic interactions .
Q. How can longitudinal studies assess Sominone's long-term impact on neuronal networks?
Methodological Answer: Use microfluidic chambers or live-cell imaging to track neurite dynamics over days. Incorporate electrophysiological recordings (patch-clamp) to evaluate functional connectivity. Normalize longitudinal data to baseline and apply mixed-effects models to account for time-dependent variability .
Q. What strategies mitigate variability in Sominone's dose-response across neuronal subtypes?
Methodological Answer: Stratify analyses by neuronal subtype (e.g., dopaminergic vs. glutamatergic) using cell-type-specific markers (TH, vGlut1). Perform meta-regression on pooled data to identify covariates (e.g., culture conditions, donor age) contributing to variability .
Q. How can researchers explore Sominone's effects beyond the RET pathway?
Methodological Answer: Conduct CRISPR-Cas9 screens or kinase inhibitor panels to identify alternative targets. Use phospho-specific antibodies to map activation of downstream effectors (e.g., ERK, AKT). Integrate multi-omics data to build signaling network models .
Methodological Resources
- Data Analysis: Use GraphPad Prism or R for dose-response modeling and statistical testing. Reference the neurite length quantification protocol from .
- Ethical Compliance: Align experimental designs with institutional guidelines for in vitro studies, as outlined in .
- Literature Review: Follow PRISMA guidelines for systematic reviews to synthesize evidence on Sominone’s mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
